molecular formula C11H10BrN3O2 B11833613 [(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide CAS No. 88757-32-8

[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide

Cat. No.: B11833613
CAS No.: 88757-32-8
M. Wt: 296.12 g/mol
InChI Key: VBQKUMYOXAEPIC-UHFFFAOYSA-N
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Description

2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves the bromination of 8-hydroxyquinoline followed by subsequent reactions to introduce the hydroxyacetimidamide group. The bromination process can be carried out using bromine in acetic acid or chloroform . The reaction conditions need to be carefully controlled to achieve the desired mono-brominated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with biological targets. The compound can act as a chelating agent, binding to metal ions and disrupting essential biological processes . This chelation can inhibit the activity of metalloenzymes, leading to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide is unique due to the presence of both the bromine atom and the hydroxyacetimidamide group. This combination imparts specific chemical and biological properties that are not observed in other quinoline derivatives.

Properties

CAS No.

88757-32-8

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

2-(5-bromoquinolin-8-yl)oxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H10BrN3O2/c12-8-3-4-9(17-6-10(13)15-16)11-7(8)2-1-5-14-11/h1-5,16H,6H2,(H2,13,15)

InChI Key

VBQKUMYOXAEPIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)Br

Origin of Product

United States

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